Technical Guide: Chemical Properties & Applications of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
Technical Guide: Chemical Properties & Applications of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
The following technical guide provides an in-depth analysis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride , a bifunctional heterocycle building block critical in modern medicinal chemistry.
Executive Summary & Molecule Identity
3-(Aminomethyl)-5-chloroaniline dihydrochloride is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural uniqueness lies in its heterobifunctionality : it possesses two distinct primary amine groups—an aromatic aniline and an aliphatic benzylamine—separated by a rigid benzene core substituted with a chlorine atom.
This duality allows for orthogonal functionalization, enabling chemists to grow molecules in two distinct vectors with precise regio-control. The chlorine substituent provides a third vector for palladium-catalyzed cross-coupling, making this a "tri-vector" scaffold.
Chemical Identity Table
| Property | Data |
| CAS Number (Free Base) | 683740-35-4 |
| CAS Number (2HCl Salt) | 102677-75-8 (Generic/Analogous) |
| IUPAC Name | 3-(Aminomethyl)-5-chloroaniline dihydrochloride |
| Molecular Formula | C₇H₉ClN₂[1][2] · 2HCl |
| Molecular Weight | 156.61 (Free Base) / 229.53 (Salt) |
| SMILES | ClC1=CC(CN)=CC(N)=C1.Cl.Cl |
| Appearance | Off-white to pale beige hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Toluene |
Physicochemical Profile & Electronic Structure
Understanding the electronic environment is prerequisite to controlling the reactivity of this molecule.
Ionization & Acidity (pKa)
The molecule exists as a dication in its stable commercial form. Upon neutralization, the two amine groups display vastly different basicities due to the electronic effects of the aromatic ring.
-
Site A: Benzylamine (-CH₂NH₂):
-
Nature: Aliphatic primary amine.
-
Predicted pKa: ~8.9 – 9.2.
-
Reactivity: High nucleophilicity; acts as a "hard" nucleophile.
-
Electronic Effect: The meta-chloro group exerts a weak inductive electron-withdrawing effect (-I), slightly lowering the pKa compared to benzylamine (9.5).
-
-
Site B: Aniline (-NH₂):
-
Nature: Aromatic primary amine.
-
Predicted pKa: ~3.4 – 3.7.
-
Reactivity: Low nucleophilicity; requires catalysis or strong electrophiles.
-
Electronic Effect: The lone pair is delocalized into the π-system. The 3-chloro substituent (electron-withdrawing) further deactivates the ring, reducing basicity compared to aniline (4.6).
-
Lipophilicity
-
LogP (Free Base): ~0.7 (Predicted).
-
LogD (pH 7.4): Lower (due to partial protonation of the benzylamine).
-
Implication: As a fragment, it falls well within the "Rule of 3" for fragment-based design (MW < 300, LogP < 3), making it an ideal starting point for library expansion.
Synthetic Utility & Chemoselectivity
The core value of this scaffold is the ability to differentiate between the two amines without requiring protection/deprotection steps, provided the correct conditions are used.
Chemoselective Acylation (The "pH Switch")
In a competition reaction with an electrophile (e.g., acyl chloride or NHS-ester), the benzylamine is kinetically and thermodynamically the dominant nucleophile due to its higher pKa and lack of resonance delocalization.
-
Scenario 1: Stoichiometric Electrophile (1.0 eq) at pH > 9
-
Result: Exclusive functionalization of the benzylamine .
-
-
Scenario 2: Forcing Conditions (Excess Electrophile, Heat)
-
Result: Bis-functionalization (both amines react).[3]
-
Orthogonal Reactivity Logic
The following diagram illustrates the logical flow for selectively functionalizing this scaffold.
Figure 1: Chemoselective functionalization pathways based on amine basicity and catalyst choice.
The "Third Vector": Chlorine Displacement
The chlorine atom at position 5 is not inert. It serves as a handle for:
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig Amination: Introducing a third amine (requires highly active precatalysts like BrettPhos or RuPhos due to the deactivating nature of the existing amino groups).
Synthesis & Manufacturing Routes
For researchers needing to synthesize or scale up this material, the most robust route avoids the instability of free-base intermediates by maintaining acid protection until the final step.
Recommended Laboratory Synthesis (Reduction Route)
This route ensures the preservation of the halogen (Cl) while reducing the nitrogen-containing precursors.
-
Starting Material: 3-Chloro-5-nitrobenzonitrile .
-
Step 1: Nitro Reduction: Selective reduction of the nitro group using Iron (Fe) powder in NH₄Cl or SnCl₂/HCl. Note: Avoid catalytic hydrogenation (H₂/Pd-C) to prevent dechlorination.
-
Step 2: Nitrile Reduction: Reduction of the nitrile to the benzylamine using Borane-THF (BH₃·THF) or Cobalt chloride/Sodium borohydride (CoCl₂/NaBH₄).
-
Step 3: Salt Formation: Treatment with anhydrous HCl in Dioxane/Ether to precipitate the stable dihydrochloride salt.
Figure 2: Step-wise synthesis preserving the aryl-chloride bond.
Experimental Handling Protocol
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C or 4°C .
-
Oxidation: The free aniline is prone to oxidation (browning) upon exposure to air. Always handle the free base under Nitrogen or Argon.
Standard Neutralization Protocol (For Coupling Reactions)
To use the salt in organic synthesis (e.g., amide coupling):
-
Suspend the dihydrochloride salt in the reaction solvent (DCM or DMF).
-
Add 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).
-
Stir for 15 minutes to ensure full deprotonation of the benzylamine (and partial deprotonation of the aniline HCl).
-
Add the electrophile dropwise at 0°C to maximize selectivity for the benzylamine.
Applications in Drug Discovery
Kinase Inhibitors
This scaffold is frequently used to target the ATP-binding pocket of kinases.
-
Aniline Role: Forms hydrogen bonds with the "hinge region" of the kinase.
-
Benzylamine Role: Extends into the "solvent-exposed region" or "ribose pocket," improving solubility and pharmacokinetic properties.
-
Chlorine Role: Fills hydrophobic pockets (gatekeeper residues) to improve potency and selectivity.
PROTAC Linkers
The molecule serves as a rigid, minimal-length linker in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the benzene ring reduces the entropic penalty of binding compared to flexible alkyl chains, while the two amines allow for facile attachment of the E3 ligase ligand and the Warhead.
References
-
PubChem Compound Summary. (2025). 3-(Aminomethyl)-5-chloroaniline dihydrochloride. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). 3-Chlorobenzylamine Properties and Analogues. Merck KGaA. Link
-
BenchChem. (2025).[4] Reactivity of 3-Amino-2-chlorobenzylamine and Analogues. Link
-
ChemicalBook. (2024). Synthesis and Applications of Chloroaniline Derivatives. Link
-
Organic Chemistry Portal. (2013). Synthesis of Amino-isoxazoles and Aniline Derivatives. Link
